2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide
CAS No.:
Cat. No.: VC16383444
Molecular Formula: C26H22N2O5
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide -](/images/structure/VC16383444.png)
Specification
Molecular Formula | C26H22N2O5 |
---|---|
Molecular Weight | 442.5 g/mol |
IUPAC Name | 2-[3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanoylamino]benzamide |
Standard InChI | InChI=1S/C26H22N2O5/c1-32-22-15-23-20(19(14-25(30)33-23)16-7-3-2-4-8-16)13-17(22)11-12-24(29)28-21-10-6-5-9-18(21)26(27)31/h2-10,13-15H,11-12H2,1H3,(H2,27,31)(H,28,29) |
Standard InChI Key | ULNZMIYYXZVYFV-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1CCC(=O)NC3=CC=CC=C3C(=O)N)C(=CC(=O)O2)C4=CC=CC=C4 |
Introduction
2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide is a complex organic compound with a molecular formula of C26H22N2O5 and a molecular weight of 442.5 g/mol . This compound belongs to the benzamide class and incorporates a chromene moiety, which is a common structural feature in many biologically active compounds. The presence of a methoxy group and a phenyl ring attached to the chromene core suggests potential biological activity, as these features are often found in compounds with pharmacological interest.
Synthesis and Preparation
The synthesis of 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide typically involves the reaction of a chromene derivative with a benzamide precursor. The specific conditions and reagents used can vary depending on the desired yield and purity. For instance, the synthesis might involve the condensation of a chromene carboxylic acid with benzamine in the presence of a coupling agent.
Research Findings and Future Directions
Research on compounds like 2-{[3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoyl]amino}benzamide is ongoing, with a focus on understanding their biological properties and optimizing their synthesis. Future studies could involve in vitro and in vivo assays to assess the compound's efficacy and safety profile. Additionally, computational modeling techniques such as molecular docking and QSAR analysis could be employed to predict potential targets and optimize the compound's structure for improved activity.
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